Ethylenediaminetetraacetic acid dilithium salt

Overview

Description

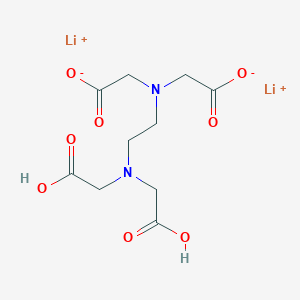

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is a complex organic compound with the molecular formula C10H14Li2N2O8. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metal ions effectively.

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid (EDTA) dilithium salt, also known as Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate, primarily targets metal ions . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .

Mode of Action

EDTA dilithium salt acts as a chelating agent , binding to metal ions to form stable chelates . It has a wide range of coordination properties and can form these stable chelates with almost all metal ions . This interaction with its targets results in the formation of water-soluble complexes, which can then be easily removed from the system .

Biochemical Pathways

The primary biochemical pathway affected by EDTA dilithium salt is the metalloproteinase pathway . Metalloproteinases are enzymes that require divalent cations for activity . By chelating these divalent cations, EDTA dilithium salt inhibits the activity of these enzymes .

Pharmacokinetics

It is known that edta and its salts are generally administered intravenously or intramuscularly .

Result of Action

The molecular and cellular effects of EDTA dilithium salt’s action primarily involve the removal of metal ions from the system . This can have various effects depending on the specific ions involved and the system in which it is used. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDTA dilithium salt. For example, the pH of the environment can affect the stability of the chelates formed . Additionally, the presence of other ions in the environment can influence the compound’s action, as EDTA dilithium salt may preferentially bind to certain ions over others .

Biochemical Analysis

Biochemical Properties

The role of ethylenediaminetetraacetic acid dilithium salt in biochemical reactions is primarily as a chelating agent. It binds to metal ions in aqueous solution, preventing metal ion impurities from modifying the colors of dyed products

Cellular Effects

It is known to influence cell function by binding to metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its ability to bind to metal ions. This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate typically involves the reaction of ethylenediaminetriacetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as filtration, crystallization, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate undergoes several types of chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.

Substitution Reactions: The compound can undergo substitution reactions where the lithium ions are replaced by other metal ions.

Hydrolysis: In the presence of water, the compound can hydrolyze to form ethylenediaminetriacetic acid and lithium hydroxide.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.

Major Products Formed

Metal Complexes: The primary products formed from reactions with Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate are metal complexes, where the metal ions are chelated by the compound.

Hydrolysis Products: Ethylenediaminetriacetic acid and lithium hydroxide are the major products formed during hydrolysis.

Scientific Research Applications

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and analytical techniques.

Biology: The compound is used in biological research to study metal ion interactions with biomolecules and to remove metal ions from biological samples.

Industry: The compound is used in industrial processes that require the removal or stabilization of metal ions, such as in water treatment and the production of high-purity chemicals.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate.

Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.

Uniqueness

Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is unique due to its specific combination of lithium ions and the chelating ligand. This combination provides distinct properties, such as enhanced stability of the metal complexes and specific reactivity patterns that are not observed with other chelating agents.

Biological Activity

Ethylenediaminetetraacetic acid dilithium salt (EDTA-Li) is a chelating agent derived from ethylenediaminetetraacetic acid (EDTA), which is widely recognized for its ability to bind metal ions. This compound is of particular interest in various biological and medical applications due to its unique properties and interactions with biological systems. The dilithium salt form enhances its solubility and bioavailability, making it suitable for specific therapeutic uses.

EDTA-Li functions primarily as a chelating agent, sequestering divalent and trivalent metal ions such as calcium, magnesium, and lithium. This property is crucial in numerous biological processes:

- Metal Ion Chelation : By binding to metal ions, EDTA-Li can inhibit metal-dependent enzymes and processes, which is beneficial in both therapeutic and analytical contexts. For example, it effectively inhibits metallopeptidases by chelating the essential metal ions required for their activity .

- Anticoagulant Properties : EDTA-Li is utilized in clinical settings as an anticoagulant. It prevents blood coagulation by chelating calcium ions, which play a vital role in the coagulation cascade .

Case Studies and Research Findings

-

Anticoagulant Efficacy : A study highlighted the effects of EDTA contamination in lithium heparin blood samples, noting that even minimal contamination could significantly alter electrolyte levels, emphasizing the importance of EDTA's chelation properties in clinical diagnostics .

Contamination Level (%) Calcium (mg/dL) Magnesium (mg/dL) Potassium (mg/dL) 5 Decreased Decreased Increased 13 Decreased Decreased Increased 29 Significant Bias Significant Bias Notable Increase - Lithium Extraction : Recent advancements have utilized EDTA in the extraction of lithium from brines, showcasing its role in environmental applications and resource recovery . This research indicates that EDTA-Li can facilitate the efficient separation of lithium ions, which is crucial for battery production.

- Inhibition of Enzymatic Activity : Research has demonstrated that EDTA-Li can selectively inhibit certain enzymes, such as dNTP hydrolyzing enzymes. This inhibition occurs independently of metal ion chelation, suggesting that EDTA-Li may have broader implications in biochemical assays beyond simple ion sequestration .

Stability and Activity Parameters

The stability of EDTA-Li under various physicochemical conditions has been extensively studied. Factors such as pH, temperature, and ionic strength significantly influence its activity:

- pH Sensitivity : The effectiveness of EDTA-Li as a chelator varies with pH; optimal activity is generally observed at neutral to slightly alkaline conditions.

- Temperature Effects : Higher temperatures can enhance the reaction rates involving EDTA-Li but may also lead to degradation under prolonged exposure.

Toxicological Considerations

While EDTA-Li is generally regarded as safe in controlled applications, excessive exposure or improper use can lead to adverse effects:

- Kidney Function Impact : High concentrations of chelating agents can potentially disrupt normal kidney function by altering mineral balances in the body.

- Potential for Heavy Metal Mobilization : The use of EDTA-Li in detoxification protocols requires careful monitoring to avoid mobilizing heavy metals into systemic circulation without proper elimination pathways .

Properties

IUPAC Name |

dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSDRBIJHLVNSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Li2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932569 | |

| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-56-7 | |

| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.